9-Hydroxybenzo[h]quinoline-8-carboxylic acid
Overview
Description
9-Hydroxybenzo[h]quinoline-8-carboxylic acid is a chemical compound with the molecular formula C14H9NO3 and a molar mass of 239.23 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in scientific research and is not intended for human use .
Preparation Methods
The synthesis of 9-Hydroxybenzo[h]quinoline-8-carboxylic acid involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. The reaction typically involves the use of strong acids or bases as catalysts and requires precise temperature control to ensure the correct formation of the quinoline ring . Industrial production methods may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions to ensure purity and consistency .
Chemical Reactions Analysis
9-Hydroxybenzo[h]quinoline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoline ring into more saturated derivatives.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
9-Hydroxybenzo[h]quinoline-8-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various quinoline derivatives, which are important in the development of new materials and catalysts.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9-Hydroxybenzo[h]quinoline-8-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved depend on the specific target and the context in which the compound is used .
Comparison with Similar Compounds
9-Hydroxybenzo[h]quinoline-8-carboxylic acid can be compared with other similar compounds, such as:
8-Hydroxyquinoline: A well-known compound with broad-ranging applications in chemistry and biology.
5-Carboxy-8-hydroxyquinoline: Known for its inhibitory effects on 2-oxoglutarate-dependent oxygenases.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound .
Properties
IUPAC Name |
9-hydroxybenzo[h]quinoline-8-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c16-12-7-10-9(6-11(12)14(17)18)4-3-8-2-1-5-15-13(8)10/h1-7,16H,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGBVKUUJZGVHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=CC(=C(C=C3C=C2)C(=O)O)O)N=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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